molecular formula C8H6BrF2NO2 B8161761 3-Bromo-5-(difluoromethoxy)benzamide

3-Bromo-5-(difluoromethoxy)benzamide

Cat. No.: B8161761
M. Wt: 266.04 g/mol
InChI Key: GCVWNVVZYHIICV-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)benzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-dibromoanisole as a starting material, which undergoes a series of reactions including halogen exchange and amide formation .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-(difluoromethoxy)benzamide may involve large-scale bromination and amide formation reactions under controlled conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a difluoromethoxy group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWNVVZYHIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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